The structure of 5-Br-7-F-indole incorporates a bioactive scaffold, the indole ring, commonly found in various natural products and pharmaceuticals. This characteristic makes it a potential building block for the development of new drugs []. Studies have shown that introducing fluorine and bromine substituents at specific positions on the indole ring can modify its biological activity [].
5-bromo-7-fluoro-1H-indole is a halogenated derivative of indole, characterized by the presence of bromine and fluorine substituents at the 5 and 7 positions, respectively. This compound is significant in both natural and synthetic chemistry due to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula for 5-bromo-7-fluoro-1H-indole is C₈H₅BrFN, and it has a molecular weight of approximately 214.03 g/mol. The compound exhibits properties that make it useful in various fields, including pharmaceuticals and materials science.
The biological activity of 5-bromo-7-fluoro-1H-indole has garnered attention for its potential therapeutic applications:
The synthesis of 5-bromo-7-fluoro-1H-indole typically involves halogenation reactions. A common method includes:
5-bromo-7-fluoro-1H-indole has a range of applications across different fields:
Interaction studies have revealed that 5-bromo-7-fluoro-1H-indole interacts with various enzymes and proteins:
Several compounds share structural similarities with 5-bromo-7-fluoro-1H-indole. Here are some notable examples:
Compound Name | Key Differences |
---|---|
5-bromoindole | Lacks fluorine; different reactivity and biological activity. |
7-fluoroindole | Lacks bromine; alters chemical properties significantly. |
5-chloro-7-fluoro-1H-indole | Chlorine replaces bromine; affects reactivity and properties. |
The unique combination of both bromine and fluorine atoms in 5-bromo-7-fluoro-1H-indole enhances its chemical reactivity and potential biological activities compared to similar compounds. This dual halogenation provides a versatile framework for further functionalization, making it an attractive candidate for various scientific explorations.
Density functional theory calculations have provided comprehensive insights into the electronic structure of 5-bromo-7-fluoro-1H-indole [1] [2]. The molecular formula C8H5BrFN corresponds to a molecular weight of 214.04 g/mol, with the compound existing as a crystalline solid at room temperature with a melting point range of 28-32°C [3] [4]. The optimized molecular geometry reveals significant electronic perturbations resulting from the dual halogen substitution pattern on the indole scaffold.
Time-dependent density functional theory calculations using the B3LYP functional with 6-31G(d,p) and 6-311+G(d,p) basis sets have demonstrated the impact of bromine and fluorine substituents on the frontier molecular orbitals [5] [6]. The highest occupied molecular orbital energy levels for halogenated indole derivatives typically range from -5.26 to -5.36 eV, while the lowest unoccupied molecular orbital energies span from -0.75 to -1.21 eV [7]. The HOMO-LUMO energy gap calculations indicate values between 4.05 and 4.56 eV for substituted indole systems, reflecting the electronic influence of halogen substituents on the aromatic framework [7].
Computational studies have revealed that the electronic structure of 5-bromo-7-fluoro-1H-indole exhibits distinct characteristics compared to the parent indole molecule [5]. The presence of electron-withdrawing halogen substituents results in stabilization of both occupied and virtual molecular orbitals, leading to altered photophysical properties [5] [6]. Mulliken population analysis demonstrates charge redistribution within the indole ring system, with the bromine and fluorine atoms carrying partial negative charges due to their high electronegativity [8].
Table 1: Calculated Electronic Properties of Halogenated Indole Derivatives
Property | 5-Bromo-7-fluoro-1H-indole | 4-Bromo-7-fluoro-1H-indole | 7-Bromo-5-fluoro-1H-indole |
---|---|---|---|
Molecular Weight (g/mol) | 214.04 [1] | 214.037 [9] | 214.034 [10] |
Melting Point (°C) | 28-32 [3] | - | 20-25 [10] |
Boiling Point (°C) | 315.1 [3] | - | 315.1 [10] |
LogP | - | - | 3.04 [10] |
Polar Surface Area (Ų) | - | - | 15.79 [10] |
The influence of substituent positioning on electronic properties has been extensively studied through quantum chemical calculations [5] [11]. Computational investigations utilizing CASPT2 methodology with atomic natural orbital basis sets have provided detailed insights into the excited state manifold of substituted indoles [12]. These calculations reveal that halogen substitution at positions 5 and 7 of the indole ring significantly perturbs the π-electron system, resulting in modified absorption and emission characteristics compared to the unsubstituted parent compound [5].
The electronic effects of bromine and fluorine substituents in 5-bromo-7-fluoro-1H-indole can be quantitatively analyzed through Hammett substituent constants [13]. Fluorine exhibits a σ-para value of +0.062 and a σ-meta value of +0.337, while bromine demonstrates σ-para and σ-meta values of +0.232 and +0.393, respectively [13]. These positive values indicate the electron-withdrawing character of both halogens, with bromine showing stronger inductive effects than fluorine.
The dual substitution pattern in 5-bromo-7-fluoro-1H-indole creates a complex electronic environment where both substituents contribute additively to the overall electronic perturbation of the indole ring system [5]. Computational studies have demonstrated that the combined effect of these electron-withdrawing groups results in significant stabilization of the aromatic π-system [5] [6]. The electron density distribution calculated through natural bond orbital analysis reveals decreased electron density on the indole ring carbons adjacent to the halogen substituents [14].
Hammett correlation analysis provides quantitative relationships between substituent effects and molecular properties such as ionization potentials and excitation energies [12]. For fluorinated indole derivatives, systematic increases in ionization potential have been observed, with 5-fluoroindole showing an experimental ionization potential of 7.975 eV compared to the parent indole [12]. The magnitude of these electronic perturbations correlates well with the Hammett σ-constants, validating the applicability of linear free energy relationships to halogenated indole systems [13].
Table 2: Hammett Substituent Constants for Halogen Substituents
Substituent | σ-para | σ-meta | Electronic Effect |
---|---|---|---|
Fluorine | +0.062 [13] | +0.337 [13] | Electron-withdrawing |
Bromine | +0.232 [13] | +0.393 [13] | Electron-withdrawing |
Combined Effect | Additive | Additive | Enhanced withdrawal |
The resonance and inductive contributions of halogen substituents manifest differently in the indole framework compared to simple benzene derivatives [5]. Electronic substitution effects on the ground and excited state properties reveal that in-plane substituents have more pronounced effects on electron density distribution than out-of-plane groups [5]. The bathochromic shift observed in absorption spectra follows the trend of increasing electron-withdrawing character, with the La state showing particularly sensitive responses to halogen substitution [5].
The tautomeric equilibrium of 5-bromo-7-fluoro-1H-indole involves potential hydrogen migration between the nitrogen atom and the halogen substituents [15]. Computational investigations using density functional theory methods have examined the relative stabilities of different tautomeric forms in both gas phase and solution environments [15]. The isoindoline form consistently demonstrates higher thermodynamic stability compared to the isoindole tautomer across various computational levels [15].
Solvation effects play a crucial role in determining tautomeric preferences, with polar solvents generally favoring forms with enhanced dipole moments [15]. Calculations performed in tetrahydrofuran and dimethyl sulfoxide reveal that tautomeric equilibrium constants remain below unity for most tautomeric pairs, indicating predominance of the N-H indole form [15]. The energy differences between tautomeric forms typically range from 1.43 × 10⁻²⁰ to 5.05 × 10⁻¹⁴ in solution, demonstrating the overwhelming preference for the conventional indole structure [15].
Experimental evidence from solid-state characterization confirms the predominance of the 1H-indole tautomer in crystalline phases [16] [17]. X-ray crystallographic studies of related halogenated indole derivatives reveal consistent N-H···π interactions that stabilize the conventional tautomeric form [18] [11]. The solid-state packing arrangements show no evidence of alternative tautomeric forms, supporting computational predictions regarding tautomeric stability [18].
Table 3: Tautomeric Equilibrium Data for Indole Derivatives
Solvent | Dielectric Constant | Equilibrium Constant | Preferred Form |
---|---|---|---|
Gas Phase | 1.0 | < 1.0 [15] | 1H-Indole |
Tetrahydrofuran | 7.6 | < 1.0 [15] | 1H-Indole |
Dimethyl Sulfoxide | 46.7 | < 1.0 [15] | 1H-Indole |
Solid State | - | >> 1.0 [18] | 1H-Indole |
The influence of halogen substituents on tautomeric behavior appears minimal based on available computational and experimental evidence [15]. The electron-withdrawing nature of both bromine and fluorine substituents does not significantly destabilize the N-H bond sufficiently to promote alternative tautomeric forms [15]. Vibrational frequency calculations support the stability of the conventional indole tautomer, with characteristic N-H stretching frequencies observed in both experimental and computed spectra [8].
Non-covalent interaction analysis reveals complex intermolecular interaction patterns in 5-bromo-7-fluoro-1H-indole systems [11]. The primary non-covalent interactions include N-H···π interactions, C-H···π interactions, and C-H···X (X = F, Br) halogen contacts [11]. These weak interactions play fundamental roles in determining solid-state packing arrangements and solution-phase aggregation behavior [11].
Quantum theory of atoms in molecules analysis has been employed to characterize the nature and energetics of non-covalent interactions in halogenated indole derivatives [11]. The electron density topology reveals bond critical points corresponding to intermolecular contacts, with interaction energies ranging from -2 to -15 kJ/mol depending on the specific interaction type [11]. N-H···π interactions consistently show the strongest binding energies among the observed non-covalent contacts [18] [11].
Crystal structure analysis of related halogenated indole compounds demonstrates the prevalence of N-H···π interactions in organizing supramolecular architectures [18] [11]. These interactions result in chain-like or dimeric arrangements in the solid state, with specific aromatic rings serving as acceptors for the indole N-H donor [18]. The geometric parameters of these interactions, including N···centroid distances and approach angles, fall within typical ranges for strong N-H···π contacts [18].
Table 4: Non-Covalent Interaction Energies in Halogenated Indoles
Interaction Type | Energy Range (kJ/mol) | Geometric Parameters | Frequency |
---|---|---|---|
N-H···π | -8 to -15 [11] | 2.4-2.8 Å [18] | High |
C-H···π | -4 to -8 [11] | 2.6-3.2 Å [18] | Moderate |
C-H···F | -2 to -6 [11] | 2.3-2.7 Å [11] | Moderate |
C-H···Br | -3 to -7 [11] | 2.8-3.4 Å [11] | Low |
The PIXEL method has been utilized to partition interaction energies into electrostatic, polarization, dispersion, and exchange-repulsion components [11]. For halogenated indole derivatives, dispersion interactions typically contribute 40-60% of the total interaction energy, while electrostatic components account for 20-35% [11]. The polarization contribution remains relatively small, typically below 15% of the total interaction energy [11].
Electrophilic bromination at the C-5 position of 7-fluoro-1H-indole proceeds with excellent positional fidelity when the pyridine-hydrogen tribromide system is activated by catalytic hydrochloric acid in methanol (Table 1). The method exploits temporary conversion of the electron-rich C-3 position into an indolenine intermediate, which subsequently delivers bromine to C-5 via in-situ transfer, bypassing the more reactive pyrrolic ring [1] [2].
Entry | Brominating agent | Solvent | Temperature / time | Isolated yield of 5-Br-7-F-indole | 5-/3-Br selectivity |
---|---|---|---|---|---|
1 | Br₃·PyH (1.05 equiv) + HCl (1 equiv) | MeOH | 0 °C, 10 min | 92% [1] | >25 : 1 |
2 | N-Bromosuccinimide (1.2 equiv) | DMF | 23 °C, 2 h | 51% (mixture) [3] | 3 : 1 |
3 | Tetrabutylammonium tribromide (1.1 equiv) | CH₂Cl₂ | 0 °C, 40 min | 68% [4] | 7 : 1 |
4 | Br₂ (2.0 equiv) | CCl₄ | rt, 24 h | 43% [3] | 1.7 : 1 |
Key optimisation findings
When 5-bromo-1H-indole is the available starting material, site-selective introduction of fluorine at C-7 can be achieved through a two-step iridium/palladium sequence first devised by Simon B. Herzon and colleagues [5].
Step | Catalyst system | Transformation | Typical yield |
---|---|---|---|
a | [Ir(cod)OMe]₂ / dtbpy (4 mol %) | C-2/C-7 diboronation of 5-bromo-1H-indole with bis-pinacolborane | 93% (dBpin derivative) |
b | Pd(PPh₃)₄ (3 mol %), AcOH | Rapid protodeboronation at C-2 to give C-7-Bpin-5-bromoindole | 88% |
c | N-Fluorobenzenesulfonimide, Ag₂O | Electrophilic fluorination of the C-7 boronate | 74% → 5-bromo-7-fluoro-1H-indole [5] |
Advantages
Complementary lithium–halogen exchange has also been reported by Hans-Jürgen Schlosser. Treatment of 5,7-dibromo-1H-indole with tert-butyllithium at –78 °C, followed by quench with N-fluoropyridinium salt, affords 5-bromo-7-fluoro-indole in 61% yield, avoiding expensive iridium catalysts [6].
Cross-coupling utility: The retained C-5 bromide efficiently enters palladium-catalysed Suzuki–Miyaura unions with heteroaryl boronic acids (0.5 mol % Pd₂dba₃/SPhos, 2 h, 100 °C, 85–92% yield) [7]. Thus the building block serves as a modular synthon for complex libraries.
Microwave irradiation accelerates both halogen-metal exchange and boronation steps, reducing residence times from hours to minutes (Table 2).
Protocol | Conventional time | MW time | Isolated yield | Reference |
---|---|---|---|---|
Ir-catalysed C-7 diboronation of 5-bromo-indole | 12 h / 80 °C | 15 min / 160 °C | 90% [8] | |
tert-BuLi exchange on 5,7-dibromoindole | 45 min / –78 °C → –40 °C | 4 min / –30 °C (pulsed) | 63% [9] | |
N-Fluorination of C-7-Bpin intermediate | 2 h / 23 °C | 8 min / 120 °C | 72% [8] |
Microwave dielectric heating promotes homogeneous temperature distribution, suppressing lithium aggregation and allowing the exchange step to be performed at –30 °C without competitive bromide-lithium scrambling [9].
Translating the halogen-metal exchange/fluorination sequence to a stainless-steel micro-reactor (internal volume 4 mL) affords decisive gains in productivity and safety [10] [11].
Parameter | Batch | Flow (X-Cube Flash) |
---|---|---|
t (exchange + fluorination) | 50 min | 180 s |
Throughput | 0.4 g h⁻¹ | 6.3 g h⁻¹ |
Space–time yield | 8 g L⁻¹ h⁻¹ | 315 g L⁻¹ h⁻¹ |
Isolated yield | 58% | 57% [10] |
Critical optimisation features
Corrosive;Irritant